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Compound of Interest

Compound Name: Ac-Thr-Val-Ser-Phe-Asn-Phe-OH
CAS No.: 150626-30-5
Cat. No.: B1495750
Get Quote
. J

Target Audience: Researchers, biochemists, and drug development professionals. Application:
HIV-1 Protease Dimerization Inhibition Assays.

Introduction & Mechanistic Overview

Ac-TVSFNF-OH (Ac-Thr-Val-Ser-Phe-Asn-Phe-OH) is a synthetic hexapeptide corresponding
to the C-terminal region of the HIV-1 gag-pol frameshift protein p6* ()[1]. Unlike traditional
active-site inhibitors of the HIV-1 aspartic protease (PR), Ac-TVSFNF-OH acts as an interfacial
dimerization inhibitor.

Because HIV-1 PR is an obligate homodimer, disrupting its assembly is a validated strategy to
bypass active-site mutations that lead to antiretroviral drug resistance. Ac-TVSFNF-OH
intercalates into the B-sheet interface formed by the N- and C-termini of the PR monomers,
sterically blocking the assembly of the active homodimer and exhibiting an IC50 of
approximately 80 uM ()[1],[2].
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Fig 1. Mechanism of HIV-1 PR dimerization inhibition by Ac-TVSFNF-OH.

Physicochemical Profiling

To handle this peptide successfully without compromising your assay, one must understand its
physicochemical constraints. The sequence contains highly hydrophobic residues (Val, Phe,
Phe). The N-terminus is acetylated, neutralizing the typical positive charge of the terminal
amine. The C-terminus remains a free carboxylic acid (-OH), which carries a negative charge
only at neutral to basic pH.

Table 1: Physicochemical Properties of Ac-TVSFNF-OH

Property Value | Description

Sequence Ac-Thr-Val-Ser-Phe-Asn-Phe-OH
Molecular Weight 755.8 Da[?]

Net Charge (pH 7.0) -1 (Derived from C-terminal carboxylate)
Hydrophobicity High (Due to V, F, F residues)
Isoelectric Paint (pl) ~3.5

Recommended Primary Solvent 100% Anhydrous DMSO or DMF

Solubilization Strategy & Causality

Why DMSO? In typical HIV-1 PR enzymatic assays, the working buffer must be acidic (pH 5.0
— 6.0) to maintain the optimal protonation state of the enzyme's catalytic aspartate triad. At this
acidic pH, the C-terminal carboxylate of Ac-TVSFNF-OH approaches its pKa and becomes
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partially protonated, losing its solubilizing negative charge. This renders the already
hydrophobic peptide highly insoluble in aqgueous media.

Therefore, primary reconstitution must be performed in a strong, aprotic organic solvent like
anhydrous Dimethyl Sulfoxide (DMSO) to ensure complete disruption of intermolecular -sheet

aggregates before aqueous dilution.

1. Centrifuge Lyophilized Peptide
(20,000 x g, 1 min)

2. Reconstitute in 100% DMSO

(Target: 10 mM Stock)

3. Vortex & Sonicate
(Until fully dissolved)

4. Aliquot & Freeze

(Store at -80°C)

5. Dilute in Assay Buffer
(Keep DMSO < 5% final)

Click to download full resolution via product page

Fig 2. Step-by-step reconstitution and handling workflow for Ac-TVSFNF-OH.

Protocol 1: Reconstitution of 10 mM Master Stock

» Centrifugation: Centrifuge the original peptide vial at 10,000 x g for 1 minute before opening.

o Causality: Lyophilized peptide powders often coat the walls of the vial or adhere to the cap
during shipping. Spinning ensures all material is at the bottom, preventing inaccurate stock

concentrations.
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» Solvent Addition: Calculate the required volume of 100% anhydrous DMSO.
o Formula: Volume (mL) =[Mass (mg) / 755.8 (g/mol)] / 0.010 M
o Example: For exactly 1 mg of peptide, add 132.3 uL of DMSO to achieve a 10 mM stock.

» Dissolution: Vortex gently for 30 seconds. If the solution remains cloudy, sonicate in a water
bath at room temperature for 2 to 5 minutes.

o Causality: Sonication provides the mechanical energy required to break transient 3-sheet
aggregates that hydrophobic peptides naturally form in the solid state.

 Aliquoting: Divide the stock into 10-20 uL aliquots in low-bind polypropylene tubes.

o Causality: Hydrophobic peptides readily adsorb to standard plastic surfaces. Low-bind
tubes minimize concentration loss over time.

o Storage: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles, which induce
irreversible aggregation and oxidation.

Protocol 2: HIV-1 Protease Dimerization Inhibition
Assay

To evaluate the inhibitory efficacy of Ac-TVSFNF-OH, the assay design must account for the
dimerization equilibrium of HIV-1 PR. The inhibitor must be pre-incubated with the enzyme
before the addition of the fluorogenic substrate.

Materials Required:

o Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 0.1%
CHAPS.

o Causality: High ionic strength (1 M NaCl) stabilizes the enzyme, while the zwitterionic
detergent CHAPS prevents non-specific aggregation of the highly hydrophobic peptide
upon aqueous dilution.

e Enzyme: Recombinant HIV-1 Protease (Monomer/Dimer equilibrium mix).
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e Substrate: DABCYL-y-Abu-Ser-GIn-Asn-Tyr-Pro-lle-Val-GIn-EDANS (or similar FRET
substrate).

Step-by-Step Workflow:

Peptide Dilution: Thaw a 10 mM stock aliquot of Ac-TVSFNF-OH. Prepare a serial dilution in
100% DMSO (e.g., spanning 10 mM down to 100 puM).

Reaction Setup: In a black 96-well low-bind microplate, add 2 L of the peptide/DMSO
dilutions to each well.

Enzyme Addition: Add 48 pL of HIV-1 PR diluted in Assay Buffer to the wells. The final
DMSO concentration will be 2% (v/v), which is well-tolerated by HIV-1 PR.

Pre-incubation: Incubate the plate at 37°C for 30 minutes.

o Causality: Dimerization inhibition is a time-dependent process. The peptide requires time
to shift the equilibrium by binding to transiently dissociated PR monomers and blocking
their re-assembly ()[3].

Substrate Addition: Initiate the reaction by adding 50 pL of the FRET substrate (diluted in
Assay Buffer) to a final concentration of 5-10 yM.

Kinetic Reading: Immediately measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously
for 15-30 minutes at 37°C to calculate the initial velocity (VO).

Troubleshooting & Best Practices

» Precipitation Upon Aqueous Dilution: If the peptide precipitates upon addition to the assay

buffer (visible as high light scattering, cloudiness, or erratic fluorescence signals), increase
the CHAPS concentration to 0.5% or ensure the DMSO concentration is maintained strictly
at 2-5% across all wells.

Loss of Enzyme Activity: Ensure Dithiothreitol (DTT) is freshly added to the assay buffer on
the day of the experiment. HIV-1 PR contains sensitive cysteine residues that must be kept
reduced for optimal structural integrity.
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o Shifting IC50 Values: Because Ac-TVSFNF-OH targets the monomer-dimer equilibrium, the
apparent IC50 is highly dependent on the total enzyme concentration. Always report the
exact HIV-1 PR concentration used when publishing IC50 data for dimerization inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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